methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by bromination and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a different functional group.
Reduction: Removal of the bromine atom to form a different derivative.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with sodium azide can produce an azido compound.
Scientific Research Applications
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]-6-{[(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl]methoxy}tetrahydro-2H-pyran-2-carboxylate .
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate .
Uniqueness
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is unique due to its specific stereochemistry and the presence of both acetyl and bromo functional groups. This combination of features makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Properties
CAS No. |
57820-69-6 |
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Molecular Formula |
C13H17BrO9 |
Molecular Weight |
397.17 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12?/m0/s1 |
InChI Key |
GWTNLHGTLIBHHZ-IHDQXYMRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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